2-[({3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}sulfanyl)methyl]-1H-benzimidazole
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Overview
Description
2-[({3-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]PROPYL}SULFANYL)METHYL]-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzodiazole core with various functional groups, making it a subject of interest in both synthetic and applied chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({3-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]PROPYL}SULFANYL)METHYL]-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic substitution reaction using a suitable phenol derivative and an alkyl halide.
Attachment of the Sulfanyl Group: The sulfanyl group is typically introduced through a thiolation reaction, where a thiol reacts with an appropriate alkylating agent.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-[({3-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]PROPYL}SULFANYL)METHYL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or hydrogen gas over a palladium catalyst.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, hydrogen gas over palladium catalyst.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
2-[({3-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]PROPYL}SULFANYL)METHYL]-1H-1,3-BENZODIAZOLE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its diverse biological activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[({3-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]PROPYL}SULFANYL)METHYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
2-[({3-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]PROPYL}SULFANYL)METHYL]-1H-1,3-BENZODIAZOLE: Similar compounds include other benzodiazoles with different substituents, such as 2-[({3-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]PROPYL}SULFANYL)METHYL]-1H-1,3-BENZODIAZOLE and 2-[({3-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]PROPYL}SULFANYL)METHYL]-1H-1,3-BENZODIAZOLE.
Unique Features: The presence of the phenoxy and sulfanyl groups, along with the specific alkyl substituents, makes this compound unique in its class. These functional groups contribute to its distinct chemical and biological properties.
Highlighting Uniqueness
The unique combination of functional groups in 2-[({3-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]PROPYL}SULFANYL)METHYL]-1H-1,3-BENZODIAZOLE provides it with specific reactivity and potential biological activities that are not commonly found in other benzodiazoles. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C21H26N2OS |
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Molecular Weight |
354.5 g/mol |
IUPAC Name |
2-[3-(5-methyl-2-propan-2-ylphenoxy)propylsulfanylmethyl]-1H-benzimidazole |
InChI |
InChI=1S/C21H26N2OS/c1-15(2)17-10-9-16(3)13-20(17)24-11-6-12-25-14-21-22-18-7-4-5-8-19(18)23-21/h4-5,7-10,13,15H,6,11-12,14H2,1-3H3,(H,22,23) |
InChI Key |
QANUDVXKGPXMRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCCSCC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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